N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-2-(thiophen-2-yl)quinoline-4-carboxamide
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Overview
Description
N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7300^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-2-(thiophen-2-yl)quinoline-4-carboxamide is a complex organic compound characterized by its unique tricyclic structure and the presence of multiple heteroatoms, including sulfur and nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-2-(thiophen-2-yl)quinoline-4-carboxamide typically involves multi-step organic synthesis. The key steps include:
Formation of the tricyclic core: This can be achieved through a series of cyclization reactions involving appropriate precursors.
Introduction of the thiophene ring: This step often involves palladium-catalyzed cross-coupling reactions.
Formation of the quinoline carboxamide: This can be accomplished through amide bond formation reactions, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, substituted aromatic compounds.
Scientific Research Applications
N-{11-methyl-3,10-dithia-5,12-diazatricyclo[730
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting cancer or infectious diseases.
Materials Science: The compound’s unique structure could be exploited in the design of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes, particularly those involving sulfur and nitrogen metabolism.
Mechanism of Action
The exact mechanism of action of N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-2-(thiophen-2-yl)quinoline-4-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its heteroatoms and aromatic rings. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0,2,6]dodeca-1,4,6,8,11-pentaen-4-amine: This compound shares a similar tricyclic core but lacks the quinoline carboxamide moiety.
2-(thiophen-2-yl)quinoline-4-carboxamide: This compound contains the quinoline carboxamide and thiophene rings but lacks the tricyclic core.
Uniqueness
N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-2-(thiophen-2-yl)quinoline-4-carboxamide is unique due to its combination of a tricyclic core with a quinoline carboxamide and thiophene ring. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
Properties
IUPAC Name |
N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2-thiophen-2-ylquinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14N4OS3/c1-12-24-20-19(30-12)9-8-16-21(20)31-23(26-16)27-22(28)14-11-17(18-7-4-10-29-18)25-15-6-3-2-5-13(14)15/h2-11H,1H3,(H,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVSPAIKUUOAYKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)C4=CC(=NC5=CC=CC=C54)C6=CC=CS6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14N4OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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